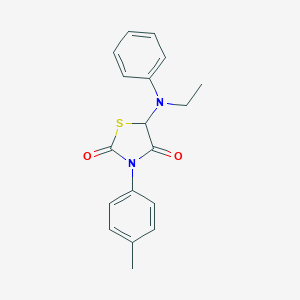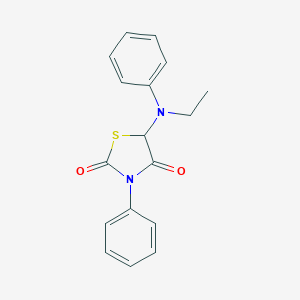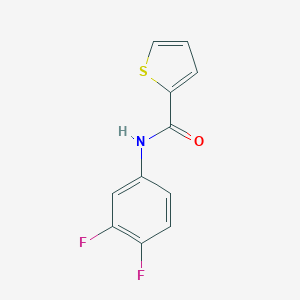
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone, also known as 3,4-dichloro-N-(1-phenylpropan-2-yl)aniline or DPA, is a chemical compound with a molecular formula of C16H15Cl2NO. It is a white or off-white powder that is soluble in organic solvents such as ethanol and chloroform. DPA is a widely used chemical in scientific research due to its unique properties and potential applications.
作用机制
The exact mechanism of action of DPA is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to enhanced neurotransmission.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to enhanced cognitive function. DPA has also been shown to have analgesic and anti-inflammatory properties, which can be useful in the treatment of pain and inflammation.
实验室实验的优点和局限性
DPA has several advantages for use in lab experiments. It is a relatively inexpensive and easily synthesized compound that can be used as a precursor for the synthesis of various compounds. DPA is also stable under a wide range of conditions, making it a useful reagent for many types of experiments.
However, there are also limitations to the use of DPA in lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. Therefore, appropriate safety precautions must be taken when handling DPA. Additionally, DPA has limited solubility in water, which can make it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for the use of DPA in scientific research. One potential application is in the development of drugs for the treatment of Alzheimer's disease. Since DPA has been shown to inhibit AChE, which is involved in the breakdown of acetylcholine, it may be useful in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Another potential application of DPA is in the development of new agrochemicals. DPA has been shown to have herbicidal and fungicidal properties, which can be useful in the development of new agrochemicals for crop protection.
Conclusion:
In conclusion, 3-Anilino-1-(3-Anilino-1-(3,4-dichlorophenyl)-1-propanonephenyl)-1-propanone, or DPA, is a widely used chemical in scientific research due to its unique properties and potential applications. It can be synthesized through several methods and has been used as a precursor for the synthesis of various compounds. DPA has several biochemical and physiological effects, including an increase in acetylcholine levels in the brain and analgesic and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are several potential future directions for the use of DPA in scientific research.
合成方法
DPA can be synthesized through several methods, including the Friedel-Crafts acylation of aniline with 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone, the reduction of 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone with aniline, and the reaction of 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone with aniline in the presence of a catalyst. The most commonly used method for synthesizing DPA is the Friedel-Crafts acylation method.
科学研究应用
DPA has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various compounds, including drugs, agrochemicals, and dyes. DPA has also been used as a reagent in the analysis of amino acids and peptides.
属性
产品名称 |
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone |
|---|---|
分子式 |
C15H13Cl2NO |
分子量 |
294.2 g/mol |
IUPAC 名称 |
3-anilino-1-(3,4-dichlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H13Cl2NO/c16-13-7-6-11(10-14(13)17)15(19)8-9-18-12-4-2-1-3-5-12/h1-7,10,18H,8-9H2 |
InChI 键 |
PRIJOQSKVUKMQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)


![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)




![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)